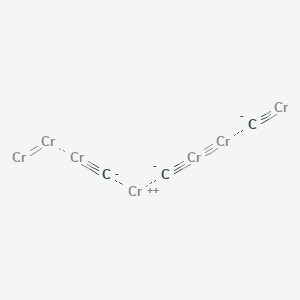
CID 56846478
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium carbide (Cr7C3) is a ceramic compound known for its exceptional hardness, high melting point, and excellent corrosion resistance. It is one of the several chromium carbide compounds, including Cr3C2 and Cr23C6, and is widely used in various industrial applications due to its remarkable properties .
准备方法
Synthetic Routes and Reaction Conditions: Chromium carbide (Cr7C3) can be synthesized through several methods. One common method involves the reduction of chromium oxide with carbon at high temperatures. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation . Another method involves the direct reaction of chromium and carbon in a high-temperature furnace .
Industrial Production Methods: In industrial settings, chromium carbide (Cr7C3) is often produced using mechanical alloying. This process involves grinding metallic chromium and pure carbon (graphite) into a fine powder, which is then pressed into pellets and subjected to hot isostatic pressing. This method ensures uniformity and high purity of the final product .
化学反应分析
Types of Reactions: Chromium carbide (Cr7C3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly resistant to oxidation at high temperatures, making it suitable for use in extreme environments .
Common Reagents and Conditions: Common reagents used in reactions with chromium carbide (Cr7C3) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving chromium carbide (Cr7C3) depend on the specific reaction conditions. For example, oxidation of chromium carbide can produce chromium oxide and carbon dioxide .
科学研究应用
Chromium carbide (Cr7C3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the production of wear-resistant coatings . In biology and medicine, it is explored for its potential use in biomedical implants due to its biocompatibility and resistance to corrosion . In industry, chromium carbide is used in cutting tools, surface electrodes, and as a reinforcing phase in composite materials .
作用机制
The mechanism by which chromium carbide (Cr7C3) exerts its effects is primarily due to its strong covalent bonding and high hardness. The compound’s molecular structure allows it to maintain stability and resist deformation under high stress and temperature conditions . The Cr-C bonds in chromium carbide contribute to its overall strength and durability .
相似化合物的比较
Chromium carbide (Cr7C3) is often compared with other chromium carbides such as Cr3C2 and Cr23C6. While all three compounds exhibit high hardness and corrosion resistance, Cr7C3 is unique due to its hexagonal crystal structure and higher microhardness . Cr3C2, with its orthorhombic structure, is the most durable and commonly used form of chromium carbide in surface treatments . Cr23C6, with a cubic structure, is less commonly used but still valuable in specific applications .
Similar Compounds
- Chromium carbide (Cr3C2)
- Chromium carbide (Cr23C6)
- Tungsten carbide (WC)
- Titanium carbide (TiC)
Chromium carbide (Cr7C3) stands out among these compounds due to its unique combination of properties, making it a valuable material in various scientific and industrial applications.
属性
分子式 |
C3Cr7- |
|---|---|
分子量 |
400.00 g/mol |
InChI |
InChI=1S/3C.7Cr/q3*-1;;;;;;;+2 |
InChI 键 |
LNCJFQKKCCMGPX-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[Cr].[C-]#[Cr].[C-]#[Cr]#[Cr].[Cr+2].[Cr]=[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





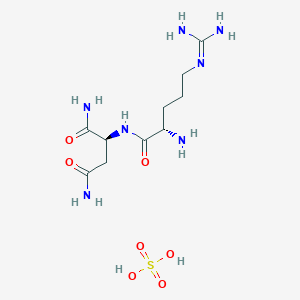
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)

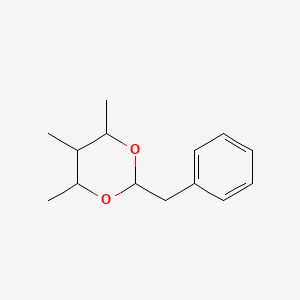
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)

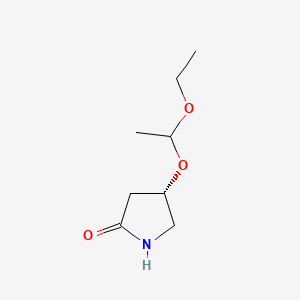
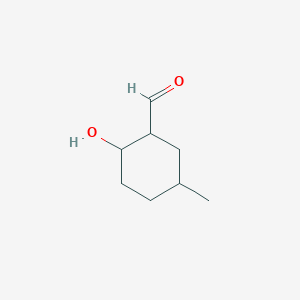

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
